![molecular formula C5H6NO3P B3256085 Pyridin-2-ylphosphonic Acid CAS No. 26384-86-1](/img/structure/B3256085.png)
Pyridin-2-ylphosphonic Acid
Overview
Description
Pyridin-2-ylphosphonic Acid, also known as (pyridin-2-yl)phosphonic acid, is a chemical compound with the CAS Number: 26384-86-1 . It has a molecular weight of 159.08 and its IUPAC name is 2-pyridinylphosphonic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for Pyridin-2-ylphosphonic Acid is1S/C5H6NO3P/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H2,7,8,9)
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Pyridin-2-ylphosphonic Acid has a melting point of 218-221°C . It is a powder at room temperature . The compound’s density and acidity coefficient (pKa) are not specified in the available resources .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Properties
Pyridin-2-ylphosphonic Acid derivatives show potential in biological applications. A study by Jansa et al. (2011) demonstrated the synthesis of polysubstituted pyrimidinylphosphonic and 1,3,5-triazinylphosphonic acids, where 4,6-Diamino-5-chloropyrimidin-2-ylphosphonic acid exhibited anti-influenza activity, suggesting its potential as a novel antiviral agent (Jansa et al., 2011).
Applications in Technology and Industry
Dialkyl pyridin-2-ylphosphonates, derivatives of Pyridin-2-ylphosphonic Acid, are used as corrosion inhibitors, dispersing agents, antistatics, and lubricant additives in various technological fields. This finding by Lee et al. (2014) highlights the compound's significance in industrial applications (Lee et al., 2014).
Role in Conformational Stabilization
Matczak-Jon et al. (2010) explored the role of hydrogen bonding in the conformational stabilization of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids. The study provides insights into the molecular geometry and solid-state organization of these compounds, indicating their potential in designing new materials with specific properties (Matczak-Jon et al., 2010).
Synthesis of Complex Molecules
Reznikov et al. (2020) presented a synthetic strategy for nonracemic phosphoryl-substituted pyrrolidines and tetrahydropyrans, where Pyridin-2-ylphosphonic Acid derivatives were crucial intermediates. This research underlines the compound's role in synthesizing complex molecules for potential pharmacological applications (Reznikov et al., 2020).
Safety and Hazards
The safety information for Pyridin-2-ylphosphonic Acid includes several hazard statements: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as bisphosphonates, are known to inhibit osteoclastic bone resorption
Mode of Action
Bisphosphonates, which share a similar structure, are known to inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption .
Biochemical Pathways
Pyrimidine metabolism, which is a pathway related to similar compounds, is known to be conserved in all living organisms and is necessary to maintain cellular fundamental functions such as dna and rna biosynthesis .
Result of Action
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (hsc-t6) .
Action Environment
It’s known that the compound is a white crystalline solid, soluble in water but insoluble in organic solvents, and stable to air and light .
properties
IUPAC Name |
pyridin-2-ylphosphonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NO3P/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDVSLYWECYFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-ylphosphonic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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